molecular formula C19H24N6OS2 B2943434 N-(2-(6-(ethylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide CAS No. 946283-05-2

N-(2-(6-(ethylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide

Cat. No.: B2943434
CAS No.: 946283-05-2
M. Wt: 416.56
InChI Key: ANGIUZZJRWENHE-UHFFFAOYSA-N
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Description

N-(2-(6-(ethylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide is a synthetic compound characterized by its unique chemical structure and functional properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(6-(ethylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide typically involves multi-step organic synthesis techniques. The process begins with the preparation of the thiophene-2-carboxamide core, followed by the functionalization with a pyrazolo[3,4-d]pyrimidine moiety. Key intermediates are often subjected to nucleophilic substitution, cyclization, and thiol-alkylation reactions under controlled conditions.

Industrial Production Methods: Scaling up the production of this compound for industrial applications requires optimization of reaction parameters to ensure high yields and purity. Techniques such as continuous flow chemistry and catalytic processes may be employed to enhance the efficiency of large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions It Undergoes: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenation reagents like thionyl chloride. The conditions often involve specific temperatures, solvents, and catalysts tailored to each reaction type.

Major Products Formed

Scientific Research Applications

N-(2-(6-(ethylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide has several scientific research applications:

  • Chemistry

  • Biology: The compound is explored for its biological activity, including its interaction with enzymes and receptors, making it a candidate for drug development and biochemical studies.

  • Medicine: Its potential therapeutic properties, such as anti-inflammatory and anticancer activities, are under investigation in preclinical and clinical studies.

  • Industry: The compound's unique chemical properties make it useful in the development of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism by which N-(2-(6-(ethylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide exerts its effects involves its interaction with specific molecular targets. It is believed to bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways are subjects of ongoing research, but the compound's structure suggests it may influence cellular processes related to inflammation, cell proliferation, and signal transduction.

Comparison with Similar Compounds

When compared with similar compounds, N-(2-(6-(ethylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide stands out due to its unique combination of functional groups and structural complexity. Similar compounds include derivatives of pyrazolo[3,4-d]pyrimidine and thiophene-2-carboxamides, but this particular compound's ethylthio and piperidinyl substitutions provide distinct chemical and biological properties. For instance:

  • Pyrazolo[3,4-d]pyrimidine Derivatives: : These compounds share the core pyrazolo[3,4-d]pyrimidine structure but lack the ethylthio and piperidinyl modifications, resulting in different reactivity and biological activities.

  • Thiophene-2-carboxamide Derivatives: : These compounds focus on the thiophene-2-carboxamide core, with varied substitutions that do not mimic the combined effects seen in this compound.

Properties

IUPAC Name

N-[2-(6-ethylsulfanyl-4-piperidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N6OS2/c1-2-27-19-22-16(24-9-4-3-5-10-24)14-13-21-25(17(14)23-19)11-8-20-18(26)15-7-6-12-28-15/h6-7,12-13H,2-5,8-11H2,1H3,(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANGIUZZJRWENHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC2=C(C=NN2CCNC(=O)C3=CC=CS3)C(=N1)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N6OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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